molecular formula C8H10N4O2 B14354430 N-Ethyldiazenyl-4-nitro-aniline CAS No. 91038-03-8

N-Ethyldiazenyl-4-nitro-aniline

Cat. No.: B14354430
CAS No.: 91038-03-8
M. Wt: 194.19 g/mol
InChI Key: RYRYCGWJMVYUNP-UHFFFAOYSA-N
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Description

N-Ethyldiazenyl-4-nitro-aniline is an organic compound with the molecular formula C8H10N4O2 It is a derivative of aniline, featuring an ethyldiazenyl group and a nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products Formed

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of N-ethyl-4-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of corrosion inhibitors and antioxidants.

Mechanism of Action

The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: A precursor in the synthesis of N-Ethyldiazenyl-4-nitro-aniline.

    2-Nitroaniline: An isomer with different chemical properties.

    3-Nitroaniline: Another isomer with distinct reactivity.

Properties

CAS No.

91038-03-8

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

N-(ethyldiazenyl)-4-nitroaniline

InChI

InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10)

InChI Key

RYRYCGWJMVYUNP-UHFFFAOYSA-N

Canonical SMILES

CCN=NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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